Sodium2-phenylethane-1-sulfonate
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Overview
Description
Sodium 2-phenylethane-1-sulfonate is an organosulfur compound with the molecular formula C8H9NaO3S. It is a sodium salt of 2-phenylethane-1-sulfonic acid and is known for its applications in various chemical reactions and industrial processes. This compound is characterized by its stability and versatility, making it a valuable reagent in organic synthesis and other scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 2-phenylethane-1-sulfonate can be synthesized through several methods. One common approach involves the sulfonation of ethylbenzene followed by neutralization with sodium hydroxide. The reaction typically proceeds under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of sodium 2-phenylethane-1-sulfonate often involves large-scale sulfonation reactors where ethylbenzene is treated with sulfur trioxide or chlorosulfonic acid. The resulting sulfonic acid is then neutralized with sodium hydroxide to produce the sodium salt. This method is efficient and cost-effective, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-phenylethane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert it into sulfides or thiols.
Substitution: It participates in nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Typical nucleophiles include halides, amines, and alcohols.
Major Products: The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted aromatic compounds .
Scientific Research Applications
Sodium 2-phenylethane-1-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl-containing compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of drugs and therapeutic agents due to its ability to modify biological molecules.
Industry: It is used in the production of detergents, surfactants, and other industrial chemicals
Mechanism of Action
The mechanism of action of sodium 2-phenylethane-1-sulfonate involves its ability to act as a sulfonating agent. It introduces sulfonate groups into organic molecules, thereby altering their chemical and physical properties. This modification can affect molecular targets and pathways, leading to changes in reactivity, solubility, and biological activity .
Comparison with Similar Compounds
- Sodium benzenesulfonate
- Sodium toluenesulfonate
- Sodium methanesulfonate
Comparison: Sodium 2-phenylethane-1-sulfonate is unique due to its specific structure, which includes a phenylethane backbone. This structure provides distinct reactivity and properties compared to other sulfonates. For example, sodium benzenesulfonate has a simpler aromatic ring, while sodium toluenesulfonate includes a methyl group, and sodium methanesulfonate has a single carbon chain .
Properties
Molecular Formula |
C8H9NaO3S |
---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
sodium;2-phenylethanesulfonate |
InChI |
InChI=1S/C8H10O3S.Na/c9-12(10,11)7-6-8-4-2-1-3-5-8;/h1-5H,6-7H2,(H,9,10,11);/q;+1/p-1 |
InChI Key |
CFVUYTFLYMKIAG-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)CCS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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